molecular formula C17H16N4O3 B5505295 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No. B5505295
M. Wt: 324.33 g/mol
InChI Key: JPRUSVVGPCANJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide, often involves condensation reactions, starting from o-phenylenediamines with a variety of electrophilic reagents. The methodologies for synthesizing these compounds have evolved, focusing on improving yield, reducing reaction times, and minimizing the use of toxic solvents. Recent advances have emphasized green chemistry approaches and the development of more efficient catalysts to enhance the synthesis process (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to the 4 and 5 positions of an imidazole ring. This structure is pivotal because it mimics the pharmacophore of naturally occurring biomolecules, enabling these compounds to interact effectively with biological targets. The structure-activity relationship studies of benzimidazole derivatives have revealed that modifications at specific sites on the benzimidazole nucleus can significantly affect their biological activity and chemical properties (Brishty et al., 2021).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their versatility in chemical reactions, including their ability to undergo various types of substitution reactions which are crucial for the development of new compounds with potential biological activities. These reactions include but are not limited to, N-alkylation, S-arylation, and the formation of complexes with metals, which can enhance their biological activity or modify their chemical properties for specific applications (Vessally et al., 2018).

Scientific Research Applications

Anticancer Potential Research has demonstrated that derivatives of 2-aryl-5(6)-nitro-1H-benzimidazole, closely related to N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide, exhibit significant anticancer activity. These compounds have been evaluated for their cytotoxicity against several human cancer cell lines, showing promising results. Specifically, certain derivatives displayed potent inhibitory effects on cell proliferation, induced cell cycle arrest, and triggered apoptosis in cancer cells. One derivative, in particular, showed a high selectivity index and PARP inhibition, suggesting a potential mechanism of action for its anticancer effects (Romero-Castro et al., 2011).

Catalysis in Organic Synthesis The compound and its related structures have been utilized in organic synthesis, acting as precursors or intermediates in the formation of complex molecules. For example, a study highlighted the use of cobalt- or iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines, leading to the efficient synthesis of diazaheterocycles. This process exemplifies the compound's role in facilitating bond formation through catalytic activities, contributing to the advancement of synthetic chemistry methodologies (Nguyen et al., 2013).

Catalytic Conversion to Benzimidazoles Further research into catalytic processes using supercritical methanol has shown the ability to convert related nitroaniline compounds into benzimidazoles, a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. This method highlights a sustainable approach to chemical synthesis, utilizing earth-abundant materials and green solvents (Sun et al., 2015).

Antibacterial and Anticancer Studies A novel series of benzimidazole derivatives, including those related to the query compound, have been synthesized and characterized for their potential as inhibitors of breast cancer cell proliferation. These studies revealed certain derivatives as potent inhibitors, underscoring the therapeutic potential of benzimidazole compounds in cancer treatment (Thimmegowda et al., 2008).

Applications in Material Science The compound's derivatives have also found applications in material science, particularly in the synthesis and characterization of metal-organic frameworks (MOFs) and polymers. These materials have potential uses in catalysis, gas storage, and separation processes, highlighting the versatility of benzimidazole derivatives in creating functional materials (Huang et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole compounds can vary widely depending on their structure and the target they interact with. Some benzimidazole compounds have been shown to have antiviral, anticancer, and antibacterial activities.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-6-7-12(10-15(11)21(23)24)17(22)18-9-8-16-19-13-4-2-3-5-14(13)20-16/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRUSVVGPCANJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide

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